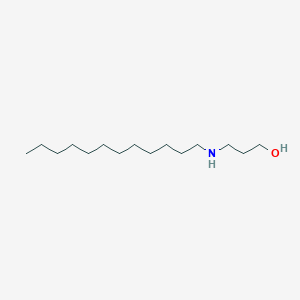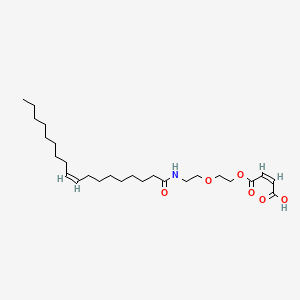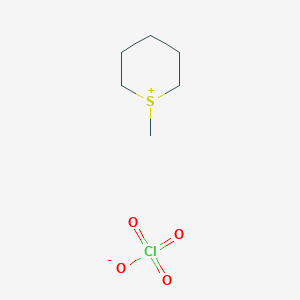![molecular formula C13H16O B14645909 4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one CAS No. 52086-36-9](/img/structure/B14645909.png)
4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by a fused ring system that includes a benzene ring and a cycloheptane ring, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the alkylation of a benzene derivative, followed by cyclization using a Lewis acid catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications.
Applications De Recherche Scientifique
4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol: Another compound with a similar fused ring system but different functional groups.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A compound with a similar core structure but different substituents.
Uniqueness
4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one is unique due to its specific functional groups and the resulting chemical properties
Propriétés
Numéro CAS |
52086-36-9 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
4-methyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one |
InChI |
InChI=1S/C13H16O/c1-10-6-5-8-11-7-3-2-4-9-12(14)13(10)11/h5-6,8H,2-4,7,9H2,1H3 |
Clé InChI |
LBIFURYIRQEEBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)CCCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)

![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)

![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)





